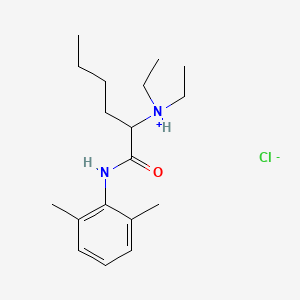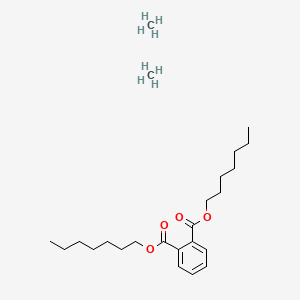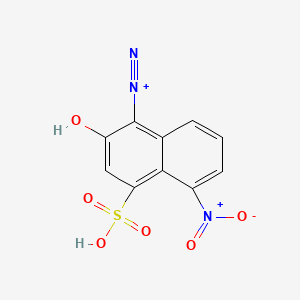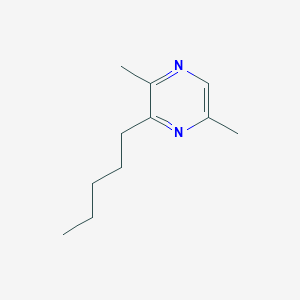
2,5-Dimethyl-3-pentylpyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethyl-3-pentylpyrazine is an organic compound with the molecular formula C11H18N2. It belongs to the class of pyrazines, which are nitrogen-containing heterocyclic aromatic compounds. This compound is known for its distinctive aroma and is often used in flavor and fragrance applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,5-Dimethyl-3-pentylpyrazine can be synthesized through various methods, including the cyclization of appropriate precursors. One common approach involves the reaction of pentylamine with acetoacetate derivatives under acidic conditions. The reaction typically requires heating and the presence of a catalyst to facilitate the formation of the pyrazine ring.
Industrial Production Methods: In an industrial setting, the compound is often produced through large-scale chemical synthesis. This involves the use of reactors and controlled reaction conditions to ensure the efficient formation of the desired product. The process may also include purification steps to remove impurities and obtain a high-purity final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Dimethyl-3-pentylpyrazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable reaction conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of pyrazine derivatives with additional oxygen atoms.
Reduction: Reduction reactions can produce reduced forms of the compound, such as pyrazine derivatives with fewer double bonds.
Applications De Recherche Scientifique
2,5-Dimethyl-3-pentylpyrazine has several scientific research applications across various fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as a flavoring agent and its impact on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in pharmaceuticals and nutraceuticals.
Industry: It is widely used in the flavor and fragrance industry due to its distinctive aroma.
Mécanisme D'action
The mechanism by which 2,5-Dimethyl-3-pentylpyrazine exerts its effects involves its interaction with molecular targets and pathways in biological systems. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
2,5-Dimethyl-3-pentylpyrazine is compared with other similar pyrazine derivatives, such as 2,3-dimethylpyrazine and 2,6-dimethylpyrazine. These compounds share structural similarities but differ in their substitution patterns and properties. The unique combination of methyl and pentyl groups in this compound gives it distinct chemical and biological properties compared to its analogs.
List of Similar Compounds
2,3-Dimethylpyrazine
2,6-Dimethylpyrazine
2,5-Dimethylpyrazine
3,5-Dimethylpyrazine
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
56617-69-7 |
|---|---|
Formule moléculaire |
C11H18N2 |
Poids moléculaire |
178.27 g/mol |
Nom IUPAC |
2,5-dimethyl-3-pentylpyrazine |
InChI |
InChI=1S/C11H18N2/c1-4-5-6-7-11-10(3)12-8-9(2)13-11/h8H,4-7H2,1-3H3 |
Clé InChI |
VJNUCPVMBFFSSP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=NC(=CN=C1C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



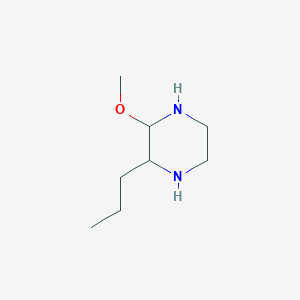
![1-(1,5-dimethyl-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B15346573.png)
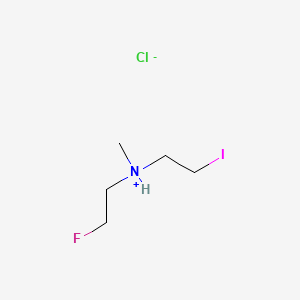
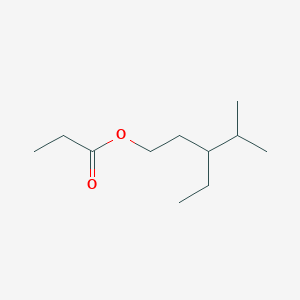


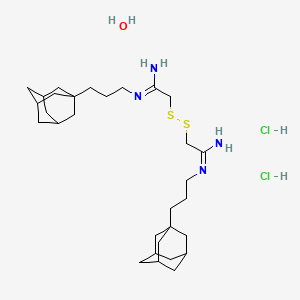
![[1,1'-Biphenyl]-4-carboxylic acid, 4'-pentyl-, 2-cyano-4-heptylphenyl ester](/img/structure/B15346614.png)
![3-[4-(2-Methylphenyl)piperazin-1-yl]propan-1-ol](/img/structure/B15346619.png)
